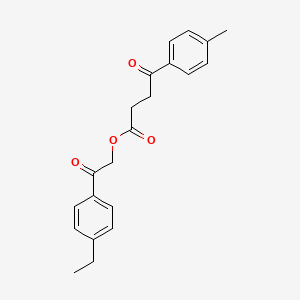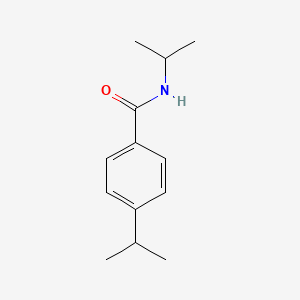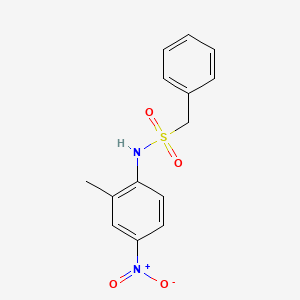
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide, also known as HNIPPA, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of amides and has a molecular weight of 357.48 g/mol. HNIPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for research in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit antipyretic effects by reducing fever in rats. 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for research in the field of medicine. However, one limitation of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide. One potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide and to optimize its therapeutic effects.
Synthesemethoden
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide, followed by reaction with benzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 3-bromo-propionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been the subject of several scientific studies for its potential therapeutic effects. In one study, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. Another study found that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exhibited analgesic effects by reducing pain responses in mice in a dose-dependent manner.
Eigenschaften
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGDSSSTYNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)


![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)
![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)

![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)